- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination ReactionsJournal of the American Chemical Society, 2016, 138(24), 7488-7491,
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
96649-78-4 structure
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties
Names and Identifiers
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
- +Expand
-
- MFCD08271972
- ACCQAHOGVBNWCP-UHFFFAOYSA-N
- 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
Computed Properties
- 226.17400
- 0
- 3
- 2
- 226.1740248g/mol
- 16
- 231
- 0
- 0
- 0
- 0
- 0
- 1
- 27.7Ų
Experimental Properties
- 2.92460
- 27.69000
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C
Reference
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc PromoterChemistry - An Asian Journal, 2022, 17(5),,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C
Reference
- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone HydroborationEuropean Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C
Reference
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalystDalton Transactions, 2021, 50(41), 14810-14819,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C
Reference
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexesDalton Transactions, 2021, 50(31), 10696-10700,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt
Reference
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium ReagentsOrganometallics, 2021, 40(12), 1830-1837,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt
1.2 3 h, rt
1.2 3 h, rt
Reference
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate SaltsChemistry - An Asian Journal, 2021, 16(8), 999-1006,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C
Reference
- Grignard reagents-catalyzed hydroboration of aldehydes and ketonesTetrahedron, 2020, 76(18),,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt
Reference
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt
Reference
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl CompoundsChinese Journal of Chemistry, 2019, 37(7), 679-683,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C
Reference
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of KetonesInorganic Chemistry, 2019, 58(7), 4574-4582,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt
Reference
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl HydroborationOrganometallics, 2019, 38(5), 1017-1020,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C
Reference
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activitiesDalton Transactions, 2019, 48(5), 1732-1746,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C
Reference
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt
Reference
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-DialkylaluminatesChemistry - A European Journal, 2018, 24(39), 9940-9948,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt
Reference
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2]Journal of Organometallic Chemistry, 2018, 868, 31-35,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min
Reference
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt
Reference
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt
Reference
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt
Reference
- Ytterbium-Catalyzed Hydroboration of Aldehydes and KetonesJournal of Organic Chemistry, 2018, 83(1), 69-74,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96649-78-4)
TANG SI LEI
15026964105
2881489226@qq.com
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Santosh Kumar Meena,Sirin Celiksoy,Philipp Schäfer,Andreas Henkel,Carsten Sönnichsen,Marialore Sulpizi Phys. Chem. Chem. Phys., 2016,18, 13246-13254
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Effat Karimian,Afsaneh Marandi,Reihaneh Kardanpour,Sara Rafiei,Zahra Amirghofran,Shahram Tangestaninejad,Majid Moghadam,Valiollah Mirkhani,Iraj Mohammadpoor-Baltork RSC Adv., 2023,13, 35639-35647
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Conor S. Boland,Umar Khan,Mathew Binions,Sebastian Barwich,John B. Boland,Denis Weaire,Jonathan N. Coleman Nanoscale, 2018,10, 5366-5375
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H. Rolland,J. Guilbot Green Chem., 2016,18, 1664-1673
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Ling-Li Zhao,Ye Wang,Ye Tao,John A. Heyman,Ying-Lin Zhou,Xin-Xiang Zhang Chem. Commun., 2019,55, 7358-7361
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Kang Zhang,Zhenyan Liang,Huayao Tu J. Mater. Chem. A, 2022,10, 23799-23810
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Jessica W. Lu,Andrew M. J. Rickards,Jim S. Walker,Kerry J. Knox,Rachael E. H. Miles,Jonathan P. Reid Phys. Chem. Chem. Phys., 2014,16, 9819-9830
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
99%
10g
2559.0